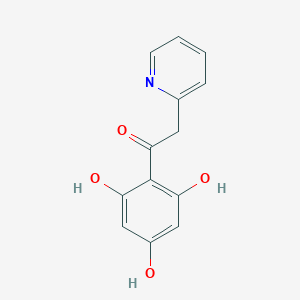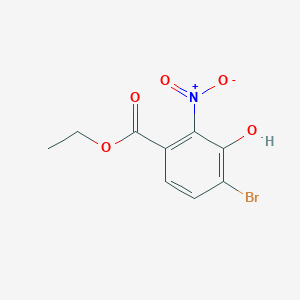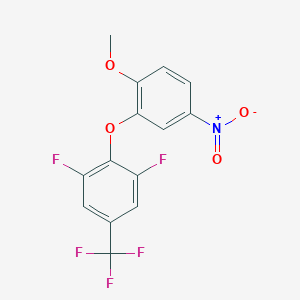
(4-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The resulting intermediate can then be further functionalized to introduce the hydroxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the biphenyl core.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carboxylic acid, while reduction can lead to the formation of alcohols or alkanes.
科学的研究の応用
(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which (4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(4-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is unique due to the combination of fluorine and trifluoromethoxy groups on the biphenyl structure, which imparts distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C15H10F4O4 |
|---|---|
分子量 |
330.23 g/mol |
IUPAC名 |
2-[5-fluoro-2-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-9-4-5-11(12(7-9)13(20)14(21)22)8-2-1-3-10(6-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChIキー |
NVWXJFBEFZUARA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)F)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















